

Ofirnoflast in Lower-Risk Myelodysplastic Syndromes: A Comparative Guide to Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ofirnoflast	
Cat. No.:	B15608140	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of clinical trial data for **Ofirnoflast** (HT-6184) versus the established standard of care for the treatment of lower-risk myelodysplastic syndromes (MDS). The information is intended to offer an objective overview of performance based on available experimental data.

Executive Summary

Ofirnoflast, a first-in-class oral allosteric NEK7 inhibitor, has demonstrated promising efficacy and a favorable safety profile in a Phase 2a clinical trial for patients with lower-risk MDS and symptomatic anemia.[1][2][3][4] The primary mechanism of Ofirnoflast involves the inhibition of the NLRP3 inflammasome, a key driver of ineffective hematopoiesis and inflammation in MDS.[5][6][7] This guide juxtaposes the recent findings for Ofirnoflast with the clinical outcomes of standard-of-care treatments, primarily Erythropoiesis-Stimulating Agents (ESAs) and Lenalidomide, in similar patient populations. It is important to note that the following is a cross-trial comparison, and no head-to-head studies have been conducted.

Data Presentation: Ofirnoflast vs. Standard of Care

The following tables summarize the quantitative data from clinical trials of **Ofirnoflast** and standard-of-care therapies in patients with lower-risk MDS.



Table 1: Efficacy Comparison in Lower-Risk MDS



Treatment	Trial	Patient Population	Primary Efficacy Endpoint	Response Rate	Additional Efficacy Data
Ofirnoflast	Phase 2a (HT-6184- MDS-001)	Lower-risk MDS with symptomatic anemia (ESA- refractory/into lerant) (N=18)	Hematologic Improvement- Erythroid (HI- E) at Week 16	72% (13/18)	Median hemoglobin increase of 3.5 g/dL in responders. 91% HI-E in ESA- refractory and 75% HI-E in ESA- intolerant subjects.[1][2]
Epoetin alfa (ESA)	Phase 3	Anemic patients with low-risk MDS (Hb ≤ 10.0 g/dL) (N=85)	Erythroid Response (ER) through Week 24	31.8% (IWG- 2006 criteria); 45.9% (RRC review)	Reduced RBC transfusions and increased time-to-first- transfusion compared to placebo.[8]
Lenalidomide	MDS-003 (Phase 2)	Transfusion- dependent low/intermedi ate-risk MDS with del(5q) (N=148)	Transfusion Independenc e	67%	71% had cytogenetic responses.[5]
Lenalidomide	MDS-005 (Phase 3)	Lower-risk, non-del(5q) MDS	Red Blood Cell Transfusion Independenc	Higher rate of RBC-TI compared with placebo.	Specific rate not provided in the abstract.[1]



e (RBC-TI) ≥ 8 weeks

Table 2: Safety and Tolerability Comparison

Treatment	Trial	Common Adverse Events (Grade ≥3)	Treatment-Related Serious Adverse Events (SAEs)
Ofirnoflast	Phase 2a (HT-6184- MDS-001)	No Grade ≥3 related AEs reported.	No treatment-related SAEs reported.[1][2] [4]
Epoetin alfa (ESA)	Phase 3	Not specified in the abstract. Generally well-tolerated. Increased risk of thromboembolism in cancer patients noted in systematic reviews, but not specifically in MDS trials.[9]	Not specified in the abstract.
Lenalidomide	MDS-005 (Phase 3)	Higher risk of hematologic adverse events compared to placebo.	Not specified in the abstract.

Experimental Protocols Ofirnoflast: Phase 2a Study (HT-6184-MDS-001)

- Study Design: A Simon's two-stage, multicenter, open-label study.[1][2][3][4]
- Patient Population: Patients with lower-risk (IPSS-R very low, low, or intermediate risk) MDS and symptomatic anemia who are refractory to, intolerant of, or ineligible for ESAs.[2]



- Treatment Regimen: The trial consists of a 16-week treatment period. Responders and nonresponders showing a significant reduction in variant allele frequency (VAF) clone size may continue treatment.[2]
- Primary Endpoint: Rate of hematological improvement after ≥16 weeks of treatment.[3]
- Key Objectives: To evaluate efficacy through hematological improvement, clonal suppression, and VAF reduction; assess safety and patient tolerance; monitor changes in inflammasome-related biomarkers; and measure quality of life.[1][2][3][4]

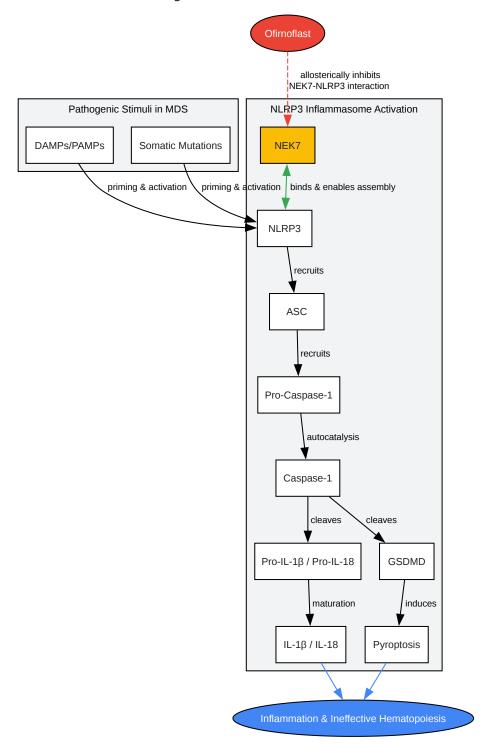
Standard of Care: Representative Trials

- Epoetin alfa (Phase 3):
 - Study Design: A double-blind, placebo-controlled, randomized trial.[8]
 - Patient Population: IPSS low- or intermediate-1 risk MDS patients with Hb ≤ 10.0 g/dL,
 and no or moderate RBC transfusion dependence.[8]
 - Treatment Regimen: Epoetin-α 450 IU/kg/week or placebo for 24 weeks, with treatment extension for responders. Dose adjustments were based on weekly hemoglobin levels.[8]
 - Primary Endpoint: Erythroid response (ER) through Week 24.[8]
- Lenalidomide (MDS-003, Phase 2):
 - Study Design: A multicenter, single-arm, open-label study.[6][10]
 - Patient Population: RBC transfusion-dependent subjects with low- or intermediate-1-risk
 MDS associated with a del(5q) cytogenetic abnormality.[6][10]
 - Treatment Regimen: Oral lenalidomide monotherapy in 28-day cycles.[6][10]
 - Primary Endpoint: Transfusion independence.[5]

Mandatory Visualization



Ofirnoflast Mechanism of Action: NEK7-NLRP3 Inflammasome Pathway

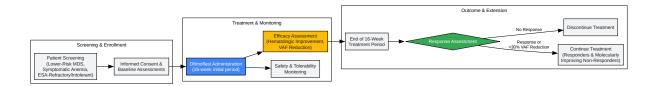


Click to download full resolution via product page

Caption: Ofirnoflast inhibits the NEK7-NLRP3 interaction, blocking inflammasome assembly.



Experimental Workflow: Ofirnoflast Phase 2a Trial



Click to download full resolution via product page

Caption: Workflow of the Ofirnoflast Phase 2a clinical trial in lower-risk MDS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Clinical Benefit-Risk Profile of Lenalidomide in Patients With Lower-risk Myelodysplastic Syndromes Without del(5q): Results of a Phase III Trial [flore.unifi.it]
- 2. Halia Therapeutics Completes Enrollment in Phase 2a Clinical Trial of HT-6184 for Myelodysplastic Syndrome (MDS) [prnewswire.com]
- 3. Halia Therapeutics Announces Positive Phase 2a Data for Ofirnoflast in Lower-Risk MDS at ASH 2025 [prnewswire.com]
- 4. Unraveling the Pathogenesis of MDS: The NLRP3 Inflammasome and Pyroptosis Drive the MDS Phenotype PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. The NLRP3 inflammasome functions as a driver of the myelodysplastic syndrome phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 3 randomized, placebo-controlled study assessing the efficacy and safety of epoetin-α in anemic patients with low-risk MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical use of ESAs in Low-Risk Myelodysplastic Syndromes [rarediseasesjournal.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]



• To cite this document: BenchChem. [Ofirnoflast in Lower-Risk Myelodysplastic Syndromes: A Comparative Guide to Standard of Care]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608140#clinical-trial-data-comparing-ofirnoflast-to-standard-of-care-in-mds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com